molecular formula C10H8N2O B13138935 [1(2H),3'-Bipyridin]-2-one CAS No. 60532-44-7

[1(2H),3'-Bipyridin]-2-one

Cat. No.: B13138935
CAS No.: 60532-44-7
M. Wt: 172.18 g/mol
InChI Key: TWJXQRDYHZADOB-UHFFFAOYSA-N
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Description

2H-[1,3’-bipyridin]-2-one is a heterocyclic compound consisting of two pyridine rings connected by a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-[1,3’-bipyridin]-2-one typically involves the cyclocondensation reaction between aromatic diamines and bipyridinium salts. One common method is the Zincke reaction, which uses 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium salts as starting materials . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as palladium complexes.

Industrial Production Methods: Industrial production of 2H-[1,3’-bipyridin]-2-one may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2H-[1,3’-bipyridin]-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form bipyridinium derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and Grignard reagents for nucleophilic substitutions.

Major Products: The major products formed from these reactions include substituted bipyridines, bipyridinium salts, and various functionalized derivatives that can be further utilized in coordination chemistry and materials science .

Scientific Research Applications

2H-[1,3’-bipyridin]-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-[1,3’-bipyridin]-2-one involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The nitrogen atoms in the bipyridine rings serve as coordination sites, allowing the compound to bind to metal centers and modulate their activity .

Comparison with Similar Compounds

Properties

CAS No.

60532-44-7

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

1-pyridin-3-ylpyridin-2-one

InChI

InChI=1S/C10H8N2O/c13-10-5-1-2-7-12(10)9-4-3-6-11-8-9/h1-8H

InChI Key

TWJXQRDYHZADOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1)C2=CN=CC=C2

Origin of Product

United States

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